2'-Methoxy[1,1'-binaphthalene]-2-thiol
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Overview
Description
2’-Methoxy[1,1’-binaphthalene]-2-thiol is an organic compound belonging to the binaphthalene family. This compound is characterized by the presence of a methoxy group (-OCH3) and a thiol group (-SH) attached to the binaphthalene structure. Binaphthalenes are known for their unique chiral properties and are widely used in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy[1,1’-binaphthalene]-2-thiol typically involves the cyclodehydrogenation of 2-substituted binaphthyls mediated by Lewis acids. One common method is the Scholl reaction, which uses aluminum chloride (AlCl3) as a catalyst at high temperatures . This reaction facilitates the formation of the binaphthalene core by promoting the intramolecular cyclization of the precursor molecules.
Industrial Production Methods
Industrial production of 2’-Methoxy[1,1’-binaphthalene]-2-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy[1,1’-binaphthalene]-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted binaphthalenes depending on the nucleophile used.
Scientific Research Applications
2’-Methoxy[1,1’-binaphthalene]-2-thiol has several scientific research applications:
Chemistry: Used as a ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2’-Methoxy[1,1’-binaphthalene]-2-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: An aryl alkyl ether used in nickel-catalyzed cross-coupling reactions.
2-Methoxy-1,1’-binaphthalene: A related compound with similar structural features.
Uniqueness
2’-Methoxy[1,1’-binaphthalene]-2-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
185812-17-3 |
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Molecular Formula |
C21H16OS |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)naphthalene-2-thiol |
InChI |
InChI=1S/C21H16OS/c1-22-18-12-10-14-6-2-4-8-16(14)20(18)21-17-9-5-3-7-15(17)11-13-19(21)23/h2-13,23H,1H3 |
InChI Key |
PEUBEZMWSQZPTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)S |
Origin of Product |
United States |
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